N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

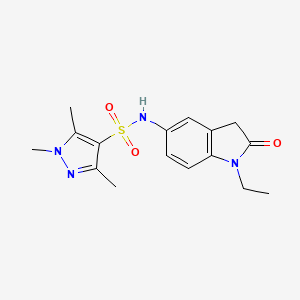

N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core linked to an indolinone moiety via a sulfonamide bridge. The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, while the indolinone component contains an ethyl group at the 1-position.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-5-20-14-7-6-13(8-12(14)9-15(20)21)18-24(22,23)16-10(2)17-19(4)11(16)3/h6-8,18H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXDZUVMCXOEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acyl chloride under acidic conditions.

Ethylation: The indolinone is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Pyrazole Formation: The pyrazole ring is formed by reacting a suitable hydrazine derivative with a β-diketone under reflux conditions.

Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the sulfonamide and pyrazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 322.4 g/mol

- IUPAC Name : N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

The structure of this compound includes functional moieties that are significant for biological activity, particularly the pyrazole and sulfonamide groups, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that new pyrazole derivatives exhibited significant antiproliferative activity against various cancer cell lines without showing cytotoxic effects on normal cells. The half-maximal inhibitory concentration (IC50) values indicated promising activity against U937 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | U937 |

Antiviral Properties

The compound has also been investigated for its antiviral properties. Pyrazole derivatives have shown effectiveness as non-nucleoside inhibitors against HIV reverse transcriptase. The modification of pyrazole structures has resulted in compounds with IC50 values as low as 0.02 µM against resistant strains of HIV . This suggests that this compound may also possess similar antiviral efficacy.

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activities of this compound. For example:

- Antiproliferative Activity : A series of experiments demonstrated that derivatives similar to this compound exhibited selective antiproliferative effects against cancer cells while sparing normal cells .

- Cytotoxicity Assessment : Cytotoxicity assays indicated that these compounds did not exhibit harmful effects on healthy cell lines, which is crucial for therapeutic applications .

Lead Optimization Studies

Research focused on lead optimization has identified key structural features that enhance the efficacy of pyrazole derivatives. Modifications to the side chains and functional groups have been shown to improve bioavailability and target specificity .

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

- Sulfonamide vs. Sulfanyl Groups: The target compound’s sulfonamide group (-SO₂NH-) contrasts with the sulfanyl (-S-) group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().

Trimethylpyrazole vs. Trifluoromethylpyrazole :

The 1,3,5-trimethyl substitution on the pyrazole in the target compound differs from the trifluoromethyl (-CF₃) group in ’s pyrazole derivative. Methyl groups are electron-donating and enhance metabolic stability, whereas trifluoromethyl groups are strongly electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism .

Substituent Effects on Physicochemical Properties

- Halogen vs. Alkyl Substituents: highlights thiourea derivatives with halogen (Cl, Br, NO₂) substitutions on phenyl rings, which influence crystal morphology and melting points. Similarly, the ethyl group on the indolinone in the target compound may affect crystallinity and solubility compared to smaller substituents (e.g., methyl) .

- Indolinone vs. Phenyl Cores: The indolinone moiety in the target compound introduces a fused bicyclic structure with a ketone group, offering distinct electronic and steric profiles compared to simpler phenyl rings (e.g., in ’s thioureas).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility and Bioavailability : The sulfonamide group in the target compound likely improves water solubility compared to ’s sulfanyl derivative, which may enhance oral bioavailability.

- Metabolic Stability : Trimethylpyrazole substituents could reduce cytochrome P450-mediated metabolism relative to trifluoromethyl groups, as seen in .

- Crystallinity: Ethyl and methyl groups on the indolinone and pyrazole may promote stable crystal packing, analogous to halogen-dependent morphologies in .

Structural Analysis Techniques

Crystallographic tools like SHELX () are critical for comparing bond lengths and angles between the target compound and analogs. For example, the sulfonamide bridge’s geometry (e.g., S-N bond length) could be analyzed to predict stability and reactivity .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the class of pyrazole derivatives, which are known for their significant pharmacological properties. The structural features of this compound suggest potential interactions with various biological targets.

The primary mechanism of action for this compound involves the modulation of apoptosis pathways through the activation of procaspase-3. This enzyme plays a crucial role in the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancerous cells. The compound has been shown to induce cytotoxicity against several human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines without significant cytotoxicity towards normal cells . The half-maximal inhibitory concentration (IC50) values obtained from these studies suggest a potent anticancer effect that warrants further exploration.

Other Pharmacological Properties

In addition to its anticancer properties, pyrazole derivatives have been reported to possess a range of biological activities including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Anti-inflammatory : Reducing inflammation in animal models.

- Antioxidant : Scavenging free radicals and protecting against oxidative stress.

These activities make this compound a candidate for further investigation in multiple therapeutic areas .

Study 1: Antiproliferative Activity Assessment

A study evaluating the antiproliferative effects of new pyrazole derivatives reported that this compound demonstrated significant inhibition against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated an IC50 value that suggests effective growth inhibition .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates procaspase pathways leading to apoptosis. The biochemical pathways involved include both extrinsic and intrinsic apoptotic routes, confirming its role in inducing programmed cell death in malignancies .

Data Table: Biological Activities and IC50 Values

Q & A

Q. What synthetic strategies are recommended for preparing N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how is its purity optimized?

Methodological Answer: The compound is synthesized via a multi-step protocol:

- Step 1 : Sulfonamide coupling between 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and 1-ethyl-2-oxoindolin-5-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Purity Optimization : Final recrystallization in ethanol/water (7:3 v/v) yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Key Characterization Data :

| Technique | Critical Peaks/Data | Functional Group/Assignment |

|---|---|---|

| FT-IR | 3284 cm⁻¹ (NH), 1145 cm⁻¹ (SO₂) | Sulfonamide backbone |

| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 1.25 (t, 3H, CH₂CH₃) | Methyl and ethyl substituents |

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Structural validation employs:

- Multinuclear NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at pyrazole C-1,3,5).

- HRMS : Exact mass matching (<2 ppm error) confirms molecular formula.

- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating its antiproliferative activity?

Q. How can researchers resolve contradictions in cytotoxicity data across different assays?

Methodological Answer: Discrepancies (e.g., between luminescent and colorimetric assays) may arise due to:

- Assay Interference : Test compound absorbance/fluorescence in MTT or resazurin assays. Pre-screen at target wavelengths.

- Metabolic Bias : CellTiter-Glo® measures ATP, which may not correlate with membrane integrity (trypan blue) or redox activity (MTT). Use orthogonal assays for cross-validation.

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05). Include ≥3 biological replicates .

Q. What strategies are recommended for probing the mechanism of action of this compound?

Methodological Answer:

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Target Engagement : Use thermal shift assays (CETSA) to detect protein target stabilization.

- SAR Studies : Synthesize analogs (e.g., substituent variations on pyrazole or indolinone) to correlate structural features with activity .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data during structural elucidation?

Methodological Answer:

- NMR Anomalies : If unexpected peaks occur (e.g., splitting patterns), verify solvent purity, temperature stability, and probe calibration. Compare with simulated spectra (DFT calculations).

- IR Mismatches : Ensure sample dryness (moisture distorts NH/SO₂ peaks) and use KBr pellets for reproducibility. Cross-check with Raman spectroscopy for polarizable bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.